molecular formula C27H25ClIN3O2 B11071671 3-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-1-(4-iodophenyl)pyrrolidine-2,5-dione

3-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-1-(4-iodophenyl)pyrrolidine-2,5-dione

Cat. No.: B11071671
M. Wt: 585.9 g/mol
InChI Key: IFBGLGWKKHMAKD-UHFFFAOYSA-N
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Description

3-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-1-(4-iodophenyl)pyrrolidine-2,5-dione is a complex organic compound that features a piperazine ring, a pyrrolidine ring, and both chlorophenyl and iodophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-1-(4-iodophenyl)pyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the Mannich reaction, which is used to introduce the piperazine moiety . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like hydrochloric acid or sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced chromatographic techniques is also common for the purification of the final product .

Chemical Reactions Analysis

Types of Reactions

3-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-1-(4-iodophenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions often require specific conditions such as controlled temperature, pressure, and pH. For example, oxidation reactions may be conducted at elevated temperatures, while reduction reactions might require an inert atmosphere to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

3-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-1-(4-iodophenyl)pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-1-(4-iodophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-1-(4-iodophenyl)pyrrolidine-2,5-dione apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C27H25ClIN3O2

Molecular Weight

585.9 g/mol

IUPAC Name

3-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]-1-(4-iodophenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C27H25ClIN3O2/c28-21-8-6-20(7-9-21)26(19-4-2-1-3-5-19)31-16-14-30(15-17-31)24-18-25(33)32(27(24)34)23-12-10-22(29)11-13-23/h1-13,24,26H,14-18H2

InChI Key

IFBGLGWKKHMAKD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)I)C(C4=CC=CC=C4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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